molecular formula C25H22FNO5S B2832886 6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 872199-21-8

6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2832886
CAS No.: 872199-21-8
M. Wt: 467.51
InChI Key: VEFVUOOXSNSLNV-UHFFFAOYSA-N
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Description

This compound belongs to the quinolin-4-one class, characterized by a bicyclic scaffold with a ketone group at position 2. Key structural features include:

  • 6-ethoxy substituent: Enhances lipophilicity and influences electronic properties via electron-donating effects.
  • 3-(4-methoxybenzenesulfonyl) group: A sulfonyl group with a methoxy substituent, contributing to strong electron-withdrawing effects and possible hydrogen-bonding interactions.

Properties

IUPAC Name

6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO5S/c1-3-32-20-10-13-23-22(14-20)25(28)24(16-27(23)15-17-4-6-18(26)7-5-17)33(29,30)21-11-8-19(31-2)9-12-21/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFVUOOXSNSLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of Functional Groups: The ethoxy, fluorophenyl, and methoxyphenyl groups are introduced through various substitution reactions. For instance, the ethoxy group can be added via an ethylation reaction using ethyl halides in the presence of a base.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

The following table summarizes key structural differences between the target compound and analogues from the evidence:

Compound ID/Name Position 1 Substituent Position 3 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Features
Target Compound 4-fluorophenylmethyl 4-methoxybenzenesulfonyl Ethoxy ~483.5 (calculated) Balanced lipophilicity; strong electron-withdrawing sulfonyl group.
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone 4-chlorobenzyl 4-isopropylbenzenesulfonyl Ethoxy ~512.0 (calculated) Increased steric bulk at position 3; chlorine enhances halogen bonding.
6-ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one 4-methoxyphenylmethyl 4-fluorobenzoyl Ethoxy ~477.5 (calculated) Benzoyl group (electron-withdrawing) replaces sulfonyl; altered solubility.
(4-ethylphenyl)[6-fluoro-4-(4-methoxybenzenesulfonyl)quinolin-3-yl]methanone Not applicable (methanone) 4-methoxybenzenesulfonyl Fluoro ~453.5 (calculated) Fluoro at position 6; ethylphenyl methanone modifies planarity.
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one 4-chlorobenzyl 4-isopropylbenzenesulfonyl Ethoxy ~512.0 (calculated) Similar to ; redundancy in evidence sources.
Key Observations:
  • Position 1: The 4-fluorophenylmethyl group in the target compound offers a balance between electron-withdrawing (fluorine) and steric effects, contrasting with the bulkier 4-chlorobenzyl in or the non-halogenated 4-methoxyphenylmethyl in .
  • Position 3 : The 4-methoxybenzenesulfonyl group in the target compound provides stronger electron withdrawal compared to the 4-isopropylbenzenesulfonyl in , which introduces steric hindrance. The benzoyl group in lacks sulfonyl’s hydrogen-bonding capacity.
  • Position 6 : Ethoxy substituents (target, ) enhance lipophilicity compared to the fluoro group in , which reduces steric bulk but increases polarity.

Theoretical Implications of Substituent Effects

  • Electron-Withdrawing Groups : The 4-methoxybenzenesulfonyl group in the target compound may stabilize negative charges or participate in dipole interactions, unlike the benzoyl group in .
  • Halogen Effects : Fluorine (target) vs. chlorine () at position 1 affects electronegativity and van der Waals interactions.
  • Lipophilicity : Ethoxy groups (target, ) likely increase logP values compared to the fluoro-substituted , impacting membrane permeability.

Biological Activity

6-Ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline class, characterized by a complex structure that includes various functional groups such as ethoxy, fluorophenyl, methoxyphenyl, and sulfonyl. This unique arrangement contributes to its potential biological activities, which are currently under investigation for applications in medicinal chemistry.

Chemical Structure

The compound's IUPAC name is 6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one, with the following molecular formula:

C25H22FNO5SC_{25}H_{22}FNO_5S

Synthesis Overview

The synthesis typically involves several steps:

  • Formation of the Quinoline Core : This can be achieved through Friedländer synthesis.
  • Introduction of Functional Groups : Ethoxy and other groups are added via substitution reactions.
  • Sulfonylation : The sulfonyl group is introduced using sulfonyl chlorides.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanism often involves inhibition of key enzymes responsible for cell proliferation. For instance, studies have shown that quinoline derivatives can inhibit topoisomerases, leading to apoptosis in cancer cells.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components are known to interact with bacterial cell membranes, potentially disrupting their integrity and leading to cell death.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, including acetylcholinesterase (AChE). Inhibition of AChE can have implications for treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related quinoline derivatives:

StudyFindings
Varadaraju et al. (2013)Identified potential AChE inhibitors among piperazine derivatives, suggesting similar mechanisms may apply to quinoline derivatives .
BenchChem AnalysisNoted the compound's potential as a building block in drug development due to its unique functional groups.

The biological activity of this compound is thought to involve:

  • Enzyme Binding : The compound may bind to target enzymes or receptors, modulating their activity.
  • Cell Cycle Interference : By inhibiting key enzymes involved in cell cycle regulation, it can induce cell death in rapidly dividing cells.

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